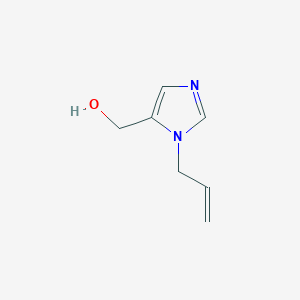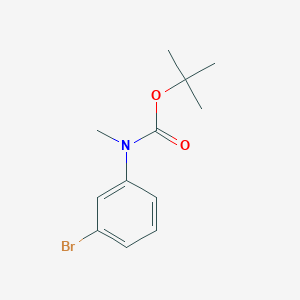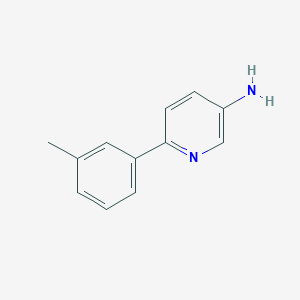
4-Bromo-N,2-Diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N,2-Diethylaniline is an organic compound with the molecular formula C10H14BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by ethyl groups, and a bromine atom is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and dyestuff fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N,2-Diethylaniline typically involves the bromination of N,2-Diethylaniline. The reaction is carried out using bromine in the presence of a solvent like acetic acid or chloroform. The reaction conditions include maintaining a low temperature to control the bromination process and prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N,2-Diethylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed:
Substitution Reactions: Products like nitroanilines or halogenated anilines.
Oxidation Reactions: Quinones or other oxidized aromatic compounds.
Reduction Reactions: Aniline derivatives.
Scientific Research Applications
4-Bromo-N,2-Diethylaniline is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients.
Agrochemicals: The compound is utilized in the synthesis of pesticides and herbicides.
Dyestuff: It is employed in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Bromo-N,2-Diethylaniline involves its interaction with specific molecular targets. The bromine atom and the ethyl groups on the nitrogen influence the compound’s reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions, where it donates the bromine atom to form new bonds. The presence of the ethyl groups can also affect the compound’s solubility and stability .
Comparison with Similar Compounds
4-Bromo-N,N-Dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.
4-Bromoaniline: Lacks the ethyl groups on the nitrogen.
2-Bromo-N,N-Diethylaniline: Bromine atom is positioned differently on the benzene ring.
Uniqueness: 4-Bromo-N,2-Diethylaniline is unique due to the specific positioning of the bromine atom and the ethyl groups on the nitrogen. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research .
Properties
IUPAC Name |
4-bromo-N,2-diethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-8-7-9(11)5-6-10(8)12-4-2/h5-7,12H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJLKPUFQWYGBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630087 |
Source


|
| Record name | 4-Bromo-N,2-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81090-37-1 |
Source


|
| Record name | 4-Bromo-N,2-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







amine](/img/structure/B1344652.png)
![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)



